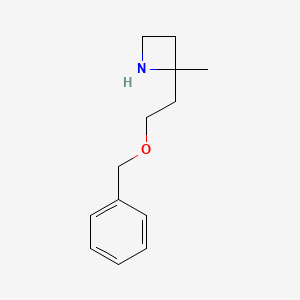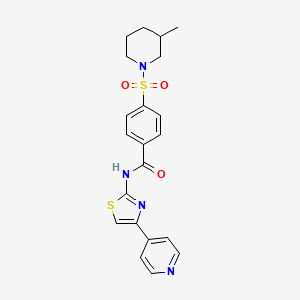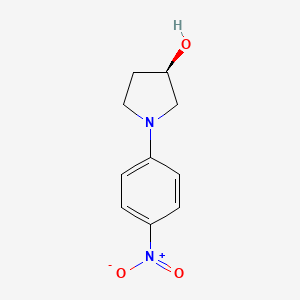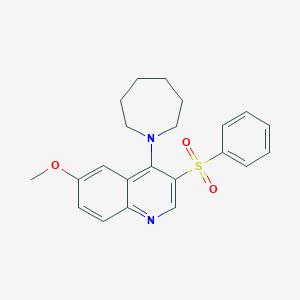
2-Methyl-2-(2-phenylmethoxyethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-phenylmethoxyethyl)azetidine , also known as MPEA , is a four-membered heterocyclic compound . It contains an azetidine ring with a methyl group and a phenylmethoxyethyl (C₆H₅CH₂OCH₂CH₂) substituent. The azetidine ring imparts significant ring strain, contributing to its unique reactivity .
Synthesis Analysis
The synthesis of MPEA involves the ring-opening polymerization of azetidine monomers. Various routes can be employed to produce polyamines from azetidine, yielding both branched and linear structures . Researchers have explored cationic, anionic, and other polymerization mechanisms .
Molecular Structure Analysis
The molecular formula of MPEA is C₁₀H₁₅NO₂ . Its structure consists of a four-membered ring containing one nitrogen atom (azetidine), a methyl group (CH₃), and a phenylmethoxyethyl side chain. The ring strain in azetidine drives its reactivity, making it a valuable building block in organic synthesis .
Chemical Reactions Analysis
- Catalytic transformations : Utilization of MPEA as a precursor in the synthesis of complex molecules .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
DNA Methylation and Cancer Therapy
- Mutagenicity and Cancer Therapy: 5-aza-2'-deoxycytidine, a compound related to azetidines, has been used clinically to reactivate genes silenced by DNA methylation, particularly in beta-thalassemia and cancer therapy. It also reduces intestinal tumor multiplicity in certain mouse strains, though its mutagenicity is a concern (Jackson-Grusby et al., 1997).
- Inhibition of DNA Methylation: Azacytidine and decitabine are known for inhibiting DNA methylation, which has implications in cancer therapy. They have shown efficacy in reactivating silenced tumor suppressor genes (Stresemann & Lyko, 2008).
Pharmacology and Drug Design
- Drug Design and Synthesis: The synthesis of various azetidine compounds, including polyhydroxylated azetidine iminosugars, has been explored for potential pharmacological applications. These compounds hold significance in drug design due to their structural properties and potential activity (Lawande et al., 2015).
Biochemistry and Molecular Biology
- Biochemical Properties: The molecular and biochemical properties of azetidines, particularly their reactivity and potential as building blocks in bioactive compounds, are of significant interest. These properties make them useful in various biochemical applications, including as chiral auxiliaries and ligands in asymmetric synthesis (Mehra et al., 2017).
Molecular Mechanisms and Cellular Effects
- Cellular Differentiation and DNA Methylation: Azetidine derivatives have been studied for their effects on cellular differentiation and DNA methylation patterns. These studies provide insights into the role of DNA modification in differentiation and the potential perturbation of methylation patterns by cytidine analogs (Jones & Taylor, 1980).
Azetidine in Plant Physiology
- Effects on Ion Transport in Plants: Studies have examined the effects of azetidine derivatives, such as azetidine 2-carboxylic acid, on ion transport in plant systems. These studies help understand the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).
Mécanisme D'action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to interact with various biological targets due to their high ring-strain and potential to serve as bioisosteres .
Mode of Action
Azetidines are known to exhibit unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain .
Biochemical Pathways
Azetidines are known to be involved in various synthetic and biological applications . They can act as intermediates in the synthesis of other heterocycles and complex products .
Pharmacokinetics
Azetidines, in general, are known for their three-dimensionality and increased metabolic stability .
Result of Action
Azetidines are known to possess a broad spectrum of biological activities .
Action Environment
The reactivity of azetidines, in general, can be triggered under appropriate reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-2-(2-phenylmethoxyethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(7-9-14-13)8-10-15-11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWOEMPSHKFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)CCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2920047.png)



![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)
![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)
![N-{4-[1-(2-chloroacetyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2920062.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2920064.png)
![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![3-amino-4-(furan-2-yl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2920066.png)